N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound characterized by the presence of difluorophenyl, methylindolin, and morpholinoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the difluorophenyl intermediate: This involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to introduce the difluorophenyl group.
Synthesis of the methylindolin intermediate: This step involves the preparation of the indolin derivative through cyclization reactions.
Coupling of intermediates: The difluorophenyl and methylindolin intermediates are coupled using appropriate coupling agents to form the desired oxalamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide
- 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea
- 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Uniqueness
N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N4O3/c1-28-7-6-16-12-15(2-5-20(16)28)21(29-8-10-32-11-9-29)14-26-22(30)23(31)27-19-13-17(24)3-4-18(19)25/h2-5,12-13,21H,6-11,14H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCODHHFROJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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